molecular formula C12H17FO B14805830 alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol CAS No. 147611-05-0

alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol

Cat. No.: B14805830
CAS No.: 147611-05-0
M. Wt: 196.26 g/mol
InChI Key: NMAZYWFJKOMRHW-UHFFFAOYSA-N
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Description

Alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol typically involves the reaction of 3-fluorobenzaldehyde with tert-butylmagnesium chloride, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium iodide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-alpha-methylbenzaldehyde or 3-fluoro-alpha-methylacetophenone.

    Reduction: Formation of alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzene.

    Substitution: Formation of compounds such as 3-iodo-alpha-methylbenzenemethanol or 3-cyano-alpha-methylbenzenemethanol.

Scientific Research Applications

Alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(1,1-Dimethylethyl)-4-fluoro-alpha-methylbenzenemethanol
  • Alpha-(1,1-Dimethylethyl)-3-chloro-alpha-methylbenzenemethanol
  • Alpha-(1,1-Dimethylethyl)-3-bromo-alpha-methylbenzenemethanol

Uniqueness

Alpha-(1,1-Dimethylethyl)-3-fluoro-alpha-methylbenzenemethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

147611-05-0

Molecular Formula

C12H17FO

Molecular Weight

196.26 g/mol

IUPAC Name

2-(3-fluorophenyl)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C12H17FO/c1-11(2,3)12(4,14)9-6-5-7-10(13)8-9/h5-8,14H,1-4H3

InChI Key

NMAZYWFJKOMRHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C1=CC(=CC=C1)F)O

Origin of Product

United States

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